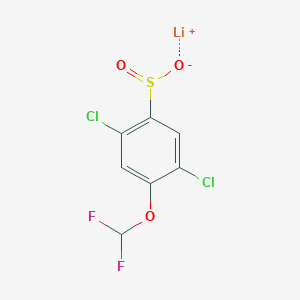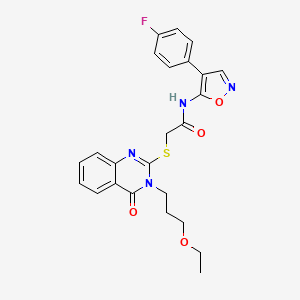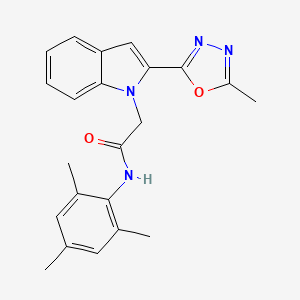
Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate” is a chemical compound with the molecular weight of 283.01 . It is available in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H4Cl2F2O3S.Li/c8-3-2-6 (15 (12)13)4 (9)1-5 (3)14-7 (10)11;/h1-2,7H, (H,12,13);/q;+1/p-1 . This indicates the presence of lithium, chlorine, fluorine, oxygen, and sulfur atoms in the compound. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 283.01 . It is stored at a temperature of -10 degrees .Applications De Recherche Scientifique
Electrochemical Stability and Battery Applications
Research has explored lithium compounds for their electrochemical stability and application in lithium-ion batteries. For instance, lithium bis[5-fluoro-2-olato-1-benzenesulfonato(2-)-O,O']borate(1-), a compound with somewhat similar functional groups, has been studied for its anodic and cathodic stability, making it suitable for electrolytes in lithium-ion cells. This compound demonstrates significant stability at platinum and aluminum electrodes, suggesting potential for use in high-performance batteries (Barthel, Schmidt, & Gores, 1998).
Ionic Conductivity and Polymer Electrolytes
Another area of research focuses on gel-type polymer electrolytes using lithium p-[methoxy oligo(ethyleneoxy)] benzenesulfonates (LiEOnBS), indicating the utility of lithium benzenesulfonates in enhancing ionic conductivity and lithium ion transport within polymer electrolytes. Such materials could improve the efficiency and performance of energy storage devices (Heo, Kang, Han, & Lee, 2004).
Recycling and Environmental Sustainability
The recovery and recycling of lithium and cobalt from spent lithium-ion batteries using benzenesulfonic acid systems have been investigated to enhance the leaching process. This approach not only recovers valuable metals but also contributes to environmental sustainability by mitigating hazardous waste (Fu et al., 2019).
Synthesis and Chemical Reactivity
Research on polyfluoroaryl organometallic compounds, including those with lithium, showcases the synthesis and reactivity of sterically crowded systems. These studies contribute to our understanding of lithium's role in complex chemical reactions and the formation of novel organometallic compounds (Carr, Chambers, Holmes, & Parker, 1987).
Solid Electrolytes and Energy Storage
The development of solid lithium electrolytes, such as through the addition of lithium isopropoxide to metal-organic frameworks, illustrates the potential for creating new materials that enhance lithium-ion battery performance. These electrolytes offer improved conductivity and stability, crucial for the next generation of energy storage solutions (Wiers, Foo, Balsara, & Long, 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .
Mécanisme D'action
Target of Action
The primary targets of EN300-6482098, also known as lithium(1+) ion 2,5-dichloro-4-(difluoromethoxy)benzene-1-sulfinate or Lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate, are currently unknown
Mode of Action
The resulting changes in the target molecules could potentially alter their function, leading to downstream effects .
Biochemical Pathways
Once the primary targets are identified, it will be possible to map out the affected pathways and their downstream effects. This will provide a comprehensive understanding of the compound’s role in the biological system .
Pharmacokinetics
The pharmacokinetic properties of EN300-6482098, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .
Result of Action
Understanding these effects requires knowledge of the compound’s primary targets and mode of action, which are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . The specific environmental factors influencing the action of en300-6482098 are currently unknown .
Propriétés
IUPAC Name |
lithium;2,5-dichloro-4-(difluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S.Li/c8-3-2-6(15(12)13)4(9)1-5(3)14-7(10)11;/h1-2,7H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGHZRWQRMPRU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(C(=CC(=C1Cl)S(=O)[O-])Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)
![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![4-benzyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2941200.png)

![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)
![{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid](/img/structure/B2941206.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)
![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)
![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)


![3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2941217.png)
